4-fluorobenzene-1-sulfonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzene-1-sulfonyl bromide is an organosulfur compound characterized by the presence of a fluorine atom on the benzene ring and a sulfonyl bromide functional group. This compound is of interest due to its reactivity and utility in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzene-1-sulfonyl bromide can be synthesized through the sulfonation of 4-fluorobenzene followed by bromination. The typical synthetic route involves:
Sulfonation: 4-Fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 4-fluorobenzenesulfonic acid.
Bromination: The sulfonic acid derivative is then reacted with phosphorus tribromide or bromine to replace the hydroxyl group with a bromine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and distillation are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzene-1-sulfonyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.
Oxidation: The compound can be further oxidized to sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Products include 4-fluorobenzene-1-sulfonamides, 4-fluorobenzene-1-sulfonates, and 4-fluorobenzene-1-thiols.
Reduction: Products include 4-fluorobenzene-1-sulfides and 4-fluorobenzene-1-thiols.
Oxidation: Products include 4-fluorobenzenesulfonic acid and 4-fluorobenzene-1-sulfonates.
Scientific Research Applications
4-Fluorobenzene-1-sulfonyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamides, sulfonates, and other sulfur-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is a precursor in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-fluorobenzene-1-sulfonyl bromide involves its reactivity towards nucleophiles. The sulfonyl bromide group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzene-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorobenzene-1-sulfonyl fluoride: Contains a fluorine atom instead of bromine.
4-Fluorobenzene-1-sulfonamide: The sulfonyl group is bonded to an amine instead of bromine.
Uniqueness
4-Fluorobenzene-1-sulfonyl bromide is unique due to its specific reactivity profile, which differs from its chloride and fluoride analogs. The bromine atom provides distinct reactivity, making it suitable for specific synthetic applications where other halides might not be as effective.
Properties
CAS No. |
29510-39-2 |
---|---|
Molecular Formula |
C6H4BrFO2S |
Molecular Weight |
239.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.